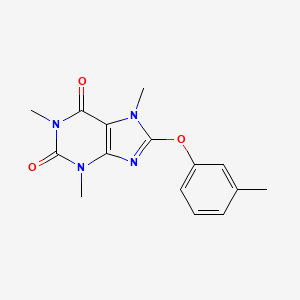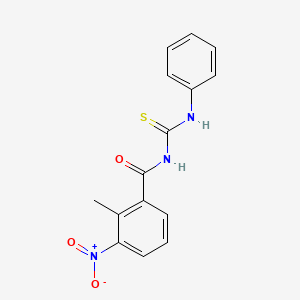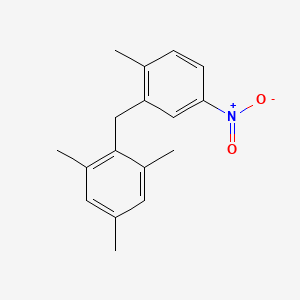![molecular formula C21H24N2O2 B5754325 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one, also known as LY294002, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme that plays a critical role in regulating cell growth, survival, and proliferation.
Mécanisme D'action
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one works by binding to the ATP-binding site of the PI3K enzyme and inhibiting its activity. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid second messenger that activates downstream signaling pathways such as Akt and mTOR. Inhibition of PI3K signaling pathway leads to the suppression of cell growth, survival, and proliferation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been shown to increase insulin sensitivity and glucose uptake in muscle cells. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has several advantages for lab experiments. It is a highly selective inhibitor of PI3K, which makes it a valuable tool for studying the PI3K signaling pathway. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. Therefore, caution should be taken when interpreting the results of experiments using 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one. One area of interest is the development of more potent and selective inhibitors of PI3K. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one. Additionally, the use of 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one in combination with other drugs for cancer treatment is an area of active research. Finally, the role of PI3K signaling pathway in neurodegenerative diseases such as Alzheimer’s disease is an area of emerging interest.
Méthodes De Synthèse
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-morpholinylbenzaldehyde with 4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromoacetyl bromide to yield the final product. The purity and yield of the product can be improved by using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has been extensively used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, and therefore, has potential therapeutic applications in cancer treatment. It has also been used to study the role of PI3K in insulin signaling, immune response, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-3-5-18(6-4-16)21(24)15-17(2)22-19-7-9-20(10-8-19)23-11-13-25-14-12-23/h3-10,15,22H,11-14H2,1-2H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYUFXJCMFPUOY-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
